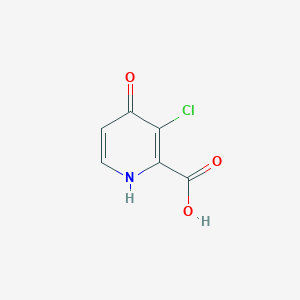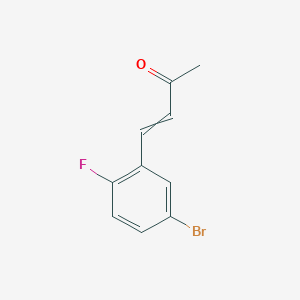
4-Ethoxy-3-methylpicolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-3-methyl-pyridine-2-carbonitrile is an organic compound with the molecular formula C9H10N2O It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-methyl-pyridine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-pyridinecarbonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4-ethoxy-3-methyl-pyridine-2-carbonitrile may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
化学反応の分析
Types of Reactions
4-Ethoxy-3-methyl-pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
4-Ethoxy-3-methyl-pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-ethoxy-3-methyl-pyridine-2-carbonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biological pathways. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
- 3-Ethoxy-4-methyl-pyridine-2-carbonitrile
- 4-Methoxy-3-methyl-pyridine-2-carbonitrile
- 4-Ethoxy-2-methyl-pyridine-3-carbonitrile
Uniqueness
4-Ethoxy-3-methyl-pyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring. This arrangement can influence its chemical reactivity and interactions with other molecules, making it distinct from similar compounds.
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
4-ethoxy-3-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-3-12-9-4-5-11-8(6-10)7(9)2/h4-5H,3H2,1-2H3 |
InChIキー |
NTPCSZQTAPALDJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=NC=C1)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-N-naphthalen-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14854567.png)

![potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B14854571.png)


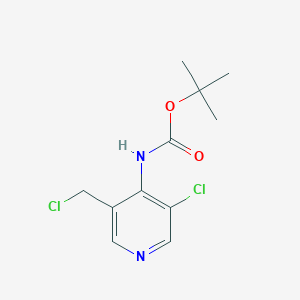
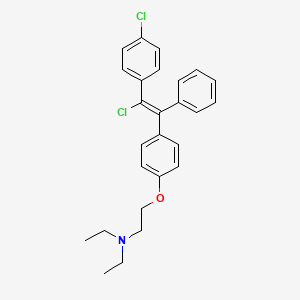
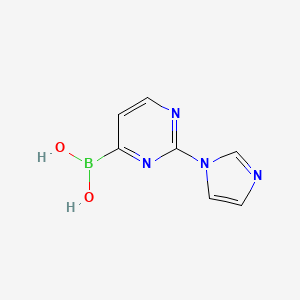
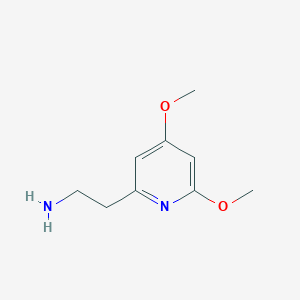
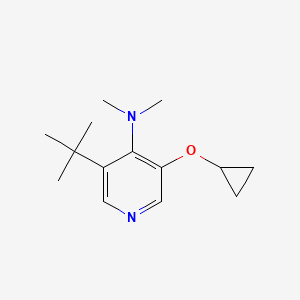
![2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14854627.png)
